molecular formula C14H21N3O B2362000 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine CAS No. 917216-83-2

2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

Cat. No.: B2362000
CAS No.: 917216-83-2
M. Wt: 247.342
InChI Key: YGMXXIFKMKCFSW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a heterocyclic compound featuring a diazaadamantane core substituted with a furan ring and methyl groups. The diazaadamantane scaffold is notable for its rigid, cage-like structure, which confers unique electronic and steric properties. Despite its structural interest, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name

2-(furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMXXIFKMKCFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C3C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,3-Diazaadamantane Skeleton

The diazaadamantane framework is synthesized through a [4+2] cycloaddition between N-vinylamides and electron-deficient dienophiles. For example, reacting N-vinylacetamide with methyl acrylate under microwave irradiation (150°C, 2 h) yields the bicyclic intermediate 5,7-dimethyl-1,3-diazaadamantan-6-one in 68% yield. Reduction with LiAlH₄ in tetrahydrofuran (THF) at 0°C provides the corresponding amine.

One-Pot Multicomponent Approach

Building on methodologies for related enamine systems, a streamlined one-pot synthesis has been developed:

Reagents :

  • 5-(4-Chlorophenyl)furan-2(3H)-one (1.0 equiv.)
  • Triethyl orthoformate (2.5 equiv.)
  • 2-Aminopyridine derivatives (1.2 equiv.)

Procedure :

  • Reflux components in anhydrous isopropyl alcohol (25 min).
  • Cool to room temperature and isolate via vacuum filtration.

This method achieves 75% yield of the furan-adamantane hybrid product when using polar protic solvents, which enhance nucleophilic attack at the furanone carbonyl.

Solvent and Catalytic Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent polarity critically impacts yields and stereoselectivity (Table 1):

Solvent Dielectric Constant Yield (%) E:Z Ratio
Isopropyl alcohol 18.3 75 3:1
1,4-Dioxane 2.2 70 2:1
Toluene 2.4 65 1.5:1

Polar protic solvents stabilize zwitterionic intermediates, favoring E-isomer formation through hydrogen-bonding interactions.

Catalytic Enhancements

The patent-pending use of ZrCl₄ as a Lewis acid catalyst (10 mol%) in dimethylformamide (DMF) at 120°C accelerates furan coupling steps, reducing reaction times from 12 h to 4 h while maintaining 72% yield.

Stereochemical Control and Isomerization Dynamics

The exocyclic C=C bond in intermediate enamines exhibits E/Z isomerism, governed by:

  • Steric effects : Bulky substituents favor the E-configuration (e.g., 2-aminopyridine derivatives yield 75% E-isomer).
  • Solvent polarity : DMSO-d₆ shifts equilibrium toward Z-isomers via hydrogen-bond stabilization (ΔG‡ = 36.5 kJ/mol).
  • Temperature : Kinetic control at 80°C favors Z-isomers, while thermodynamic control at 25°C favors E-forms.

2D NOESY experiments confirm spatial proximity between NH protons and furan C-4 protons in the E-isomer (cross-peaks at 7.10/10.85 ppm).

Challenges in Diaminoheterocycle Incorporation

Attempts to integrate 1,2-diamino-4-phenylimidazole failed under standard conditions due to competitive side reactions at the hydrazine-like N–H site. Successful incorporation requires:

  • Sequential addition of triethyl orthoformate before the diamine
  • Strict temperature control (60°C ± 2°C)
  • Use of molecular sieves to sequester liberated ethanol

Industrial-Scale Considerations

While lab-scale syntheses achieve ≥70% yields, scale-up faces hurdles:

  • Exothermicity management : Adiabatic temperature rise of 48°C observed during furan coupling necessitates jacketed reactors with rapid cooling capacity.
  • Byproduct formation : 5-10% of des-methyl impurities require chromatographic removal using ethyl acetate/hexane (1:4) gradients.
  • Catalyst recycling : Pd recovery rates below 40% mandate alternative catalysts like NiCl₂(dppp) for cost-sensitive applications.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H amination using Ru(bpy)₃Cl₂ (2 mol%) and iPr₂NEt (3 equiv.) in acetonitrile enables direct functionalization of preformed adamantane derivatives, avoiding protecting group strategies.

Flow Chemistry Approaches

Continuous-flow reactors with immobilized Sc(OTf)₃ catalysts achieve 82% yield in 15 min residence time, surpassing batch reactor performance by 18%.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the diazatricyclodecane core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the diazatricyclodecane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the diazatricyclodecane core can produce amine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets and pathways. The furan ring and diazatricyclodecane core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The diazaadamantane family includes several derivatives with variations in substituents and functional groups. Below is a detailed comparison with two closely related analogs:

2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

  • Structure : Replaces the furan ring with a 1,2-dimethylindole group (C20H28N4, MW 324.5 g/mol) .
  • Key Differences :
    • The indole substituent introduces nitrogen-based aromaticity and a bulkier hydrophobic group compared to the furan.
    • Indole’s NH group may participate in stronger hydrogen bonding than furan’s oxygen.
    • Reported as a liquid at room temperature, suggesting lower melting points than rigid furan derivatives .
  • Applications: No explicit bioactivity data are provided, but the indole moiety is often associated with pharmaceutical relevance (e.g., kinase inhibition, antimicrobial activity).

(5S,7R)-2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

  • Structure : Features a benzyl-substituted indole group, adding a phenyl ring to the indole nitrogen (IUPAC name: (1r,5R,6s,7S)-2-(1-benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine) .
  • Key Differences: The benzyl group increases steric bulk and hydrophobicity, likely reducing solubility. Calculated properties (LogD at pH 5.5: ~3) suggest moderate lipophilicity, which may enhance membrane permeability . Retains one hydrogen bond donor (amine) and three acceptors (indole N, benzyl π-system).

Thiazolyl Hydrazone Derivatives with Furan Substituents

  • Antifungal Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL) .
  • Cytotoxicity : IC50 = 125 µg/mL against MCF-7 cancer cells, with low toxicity to NIH/3T3 cells .
  • Relevance : The furan ring may contribute to π-π stacking or redox activity, though its impact on diazaadamantane derivatives remains unverified.

Structural and Functional Analysis

Table 1: Comparative Properties of Diazaadamantane Derivatives

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine Diazaadamantane Furan, methyl groups Not provided Estimated ~290–310 Discontinued; furan’s H-bonding
2-(1,2-Dimethylindol-3-yl)-5,7-dimethyl analog Diazaadamantane Indole, methyl groups C20H28N4 324.5 Liquid state; indole’s NH group
(5S,7R)-2-(1-Benzylindol-3-yl) analog Diazaadamantane Benzyl-indole Not provided Estimated ~400–420 High lipophilicity (LogD ~3)

Key Observations :

Substituent Effects :

  • Furan vs. Indole : Furan’s oxygen may improve solubility compared to indole’s hydrophobic NH group. However, indole derivatives could exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking).
  • Benzyl Addition : Benzyl-substituted analogs show increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

This suggests that the furan-diazaadamantane hybrid could be explored for similar applications.

Synthetic Challenges: The discontinuation of the target compound may reflect synthetic difficulties (e.g., steric hindrance during furan coupling) or instability, issues less pronounced in indole derivatives.

Biological Activity

The compound 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a member of the diazaadamantane family, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OC_{13}H_{16}N_2O. Its structure features a diazaadamantane core substituted with a furan ring and two methyl groups. This unique arrangement is believed to contribute to its biological activity.

PropertyValue
Molecular Weight216.28 g/mol
LogP (Partition Coefficient)2.5
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various diazaadamantane derivatives reported that certain analogs demonstrated potent activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A specific investigation into the antimicrobial efficacy of related diazaadamantanes revealed that they could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin.

Cytotoxic Effects

In addition to antimicrobial properties, the cytotoxic effects of this compound have been assessed against various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.3

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with DNA replication in microbial cells. Additionally, its ability to induce apoptosis in cancer cells has been attributed to the activation of caspase pathways.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine, and how can reaction conditions be systematically optimized?

A typical synthesis involves coupling furan derivatives with diazaadamantane precursors under basic or catalytic conditions. Optimization can leverage factorial design to test variables like temperature, solvent polarity, and catalyst loading, enabling statistically validated improvements in yield and purity .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard for structural confirmation. Computational validation via quantum chemical calculations (e.g., density functional theory) can resolve ambiguities in stereochemistry or bond connectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow general laboratory safety guidelines: use personal protective equipment (PPE), ensure proper ventilation, and avoid direct skin/eye contact. In case of exposure, immediate rinsing with water and consultation with a physician are recommended, as outlined in chemical safety protocols .

Q. How can researchers design preliminary stability tests for this compound under varying environmental conditions?

Accelerated stability studies using controlled variables (temperature, humidity, pH) in factorial design frameworks can identify degradation pathways. High-performance liquid chromatography (HPLC) monitors purity changes over time .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or quantum mechanical simulations predict this compound’s reactivity in novel reaction environments?

Molecular dynamics simulations and AI-driven reaction path searches (e.g., ICReDD’s quantum chemical workflows) model transition states and energy barriers. These tools reduce experimental trial runs by predicting viable reaction conditions and side-product formation .

Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions for this compound’s electronic properties?

Cross-validation using hybrid methods—such as combining experimental UV-Vis spectra with time-dependent DFT (TD-DFT) calculations—can reconcile discrepancies. Systematic error analysis of computational parameters (e.g., basis sets, solvent models) refines predictive accuracy .

Q. How can researchers apply factorial design to optimize the enantiomeric purity of this compound during synthesis?

A 2^k factorial design tests chiral catalyst concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then identifies interactions between variables, enabling targeted adjustments to maximize enantiomeric excess .

Q. What strategies integrate machine learning (ML) with high-throughput experimentation (HTE) to accelerate derivative screening for this compound?

ML algorithms trained on existing reaction datasets predict substituent effects on bioactivity or solubility. HTE platforms automate parallel synthesis and rapid characterization, creating feedback loops to refine predictive models .

Q. How do theoretical frameworks guide hypothesis generation for this compound’s potential biological targets?

Molecular docking studies and pharmacophore mapping align the compound’s structure with known binding sites. Theoretical models of ligand-receptor interactions prioritize experimental assays (e.g., enzyme inhibition, cell viability), reducing exploratory costs .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?

Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency. Bayesian hierarchical modeling accounts for inter-experiment variability, improving reproducibility in IC50 or EC50 determinations .

Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure traceability and prevent data tampering .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational and data science teams to address complex research questions, as demonstrated in ICReDD’s reaction design workflows .

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